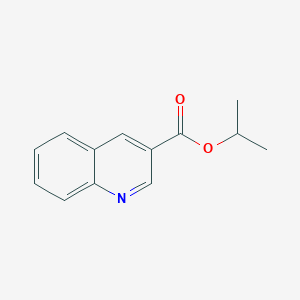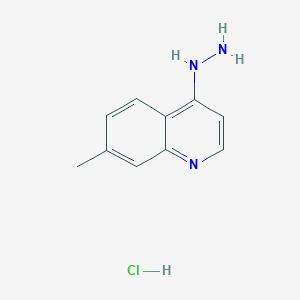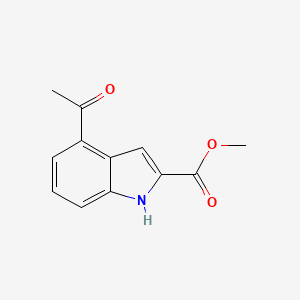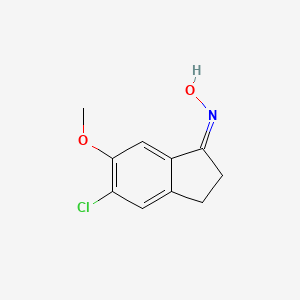
Isopropyl quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl quinoline-3-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
準備方法
The synthesis of isopropyl quinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a carbonyl compound containing reactive α-methylene functionality . The reaction conditions often involve the use of catalysts such as metal salts, Lewis acids, or Brønsted acids . Industrial production methods may employ greener and more sustainable processes, such as microwave-assisted synthesis or the use of ionic liquids .
化学反応の分析
Isopropyl quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid, while reduction could produce quinoline-3-carbinol .
科学的研究の応用
Isopropyl quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of isopropyl quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Isopropyl quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl quinoline-3-carboxylate
- Methyl quinoline-3-carboxylate
- 2-Chloroquinoline-3-carboxylate
These compounds share similar chemical structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity . This compound is unique due to its specific isopropyl group, which can influence its solubility, stability, and interaction with biological targets .
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
propan-2-yl quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-9(2)16-13(15)11-7-10-5-3-4-6-12(10)14-8-11/h3-9H,1-2H3 |
InChIキー |
YVGXIZNFMBLYND-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)
![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)


![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)
![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)





![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)
